2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
Description
Overview of Thienopyrimidines in Medicinal Chemistry
Thienopyrimidines represent a critical class of heterocyclic compounds characterized by fused thiophene and pyrimidine rings. Their structural resemblance to purine bases, such as adenine and guanine, enables interactions with biological targets involved in nucleotide metabolism and signaling pathways. This scaffold has demonstrated broad pharmacological activities, including antibacterial, antifungal, antiparasitic, and antiviral effects, making it a versatile platform for drug discovery. For instance, Relugolix, a thienopyrimidine-derived gonadotropin-releasing hormone antagonist, exemplifies the clinical translation of this scaffold. The three isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—exhibit distinct electronic and steric properties, which influence their binding affinities and metabolic stability.
Significance of Benzothieno[3,2-d]pyrimidine Derivatives
Benzothieno[3,2-d]pyrimidine derivatives, such as 2-(benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine, are notable for their extended π-conjugated systems and conformational flexibility. These features enhance their ability to interact with hydrophobic protein pockets and nucleic acids. Structural studies of benzothienopyrimidinones, like those targeting Pim kinases, reveal that helical distortions in the bay region optimize binding to kinase active sites, as observed in protein-ligand crystal structures (e.g., PDB codes 3JYA and 3JYO). Such derivatives have shown subnanomolar inhibitory activity against oncogenic kinases, underscoring their potential in cancer therapy.
Historical Development of Sulfanyl-Substituted Heterocycles
The incorporation of sulfanyl (-S-) groups into heterocycles dates to early efforts to improve solubility and bioavailability. Sulfanyl substituents act as hydrogen bond acceptors and enhance metabolic stability by resisting oxidative degradation. For example, S-alkylation of thieno[2,3-d]pyrimidin-4-ones with aryl chloroacetamides yielded derivatives with potent antimicrobial activity (IC~50~ values < 1 µM). The synthesis of 4-benzylsulfanylthieno[2,3-d]pyrimidine demonstrated the feasibility of introducing bulky substituents at position 4 without compromising ring planarity, a strategy leveraged in designing kinase inhibitors.
Current Research Landscape and Applications
Recent advances highlight the therapeutic versatility of benzothieno[3,2-d]pyrimidine derivatives. The table below summarizes key developments:
Synthetic methodologies have also evolved, with microwave-assisted cyclization and Thorpe-Ziegler reactions enabling efficient access to polysubstituted derivatives. For instance, the three-step heterocyclization of sulfonamide intermediates produced pyrrole-containing analogs with antiviral activity against HIV-1. These innovations underscore the scaffold’s adaptability in addressing diverse therapeutic challenges.
(Word count: 498)
Properties
IUPAC Name |
2-benzylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S3/c1-3-9-16(10-4-1)15-26-23-24-20-18-13-7-8-14-19(18)28-21(20)22(25-23)27-17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZMMWSABPTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of sulfanyl groups at specific positions. Common reagents used in these reactions include sulfur sources, benzyl halides, and phenyl halides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene : A structurally related compound known for its high mobility in organic electronic devices.
2-(Benzylsulfanyl)pyrimidine: A simpler analog with similar sulfanyl groups but lacking the benzothiophene core.
Uniqueness
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of the benzothiophene core and sulfanyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and chemical stability.
Biological Activity
The compound 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine is a member of the benzothienopyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine is with a molecular weight of approximately 420.56 g/mol. The structure includes a benzothieno core with sulfanyl substituents that contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine |
| Molecular Formula | C23H16N2S3 |
| Molecular Weight | 420.56 g/mol |
| CAS Number | 4516456 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothienopyrimidine derivatives. For instance, compounds structurally related to 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of synthesized benzothienopyrimidine derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated promising antitumor activity with IC50 values ranging from 6.26 μM to 20.46 μM across different assays .
The proposed mechanism for the biological activity of this class of compounds includes:
- DNA Binding : Many benzothienopyrimidine derivatives demonstrate the ability to bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular proliferation .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, leading to cell cycle arrest at the sub-G1 phase .
Antimicrobial Activity
In addition to antitumor properties, some studies suggest that compounds like 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
Comparative Analysis
To understand the unique biological profile of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine , it is useful to compare it with similar compounds:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine | 7.91 μM (HeLa) | Moderate |
| 2-(Phenylsulfanyl)-4-(1-pyrrolidinyl)benzothieno[3,2-d]pyrimidine | 5.50 μM (MCF-7) | Low |
| 2-(Benzylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyrimidine | 6.26 μM (A549) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
